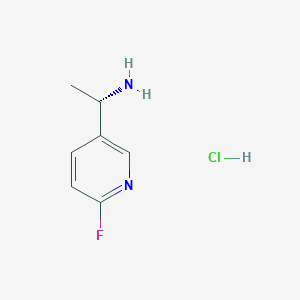

(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl

CAS No.:

Cat. No.: VC20425467

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClFN2 |

|---|---|

| Molecular Weight | 176.62 g/mol |

| IUPAC Name | (1S)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | CHJHJHBOTVQUFH-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)F)N.Cl |

| Canonical SMILES | CC(C1=CN=C(C=C1)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure centers on a pyridine ring substituted with fluorine at position 6 and an ethanamine group at position 3. The stereochemistry of the ethanamine side chain is defined by the (S)-configuration, which influences its interactions with chiral biological targets. The hydrochloride salt form enhances solubility, a critical factor for in vitro and in vivo applications.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing a platform for electronic modulation via fluorine substitution.

-

Fluorine Substituent: The electronegative fluorine atom at position 6 alters electron density, affecting reactivity and intermolecular interactions.

-

Ethanamine Side Chain: The (S)-configured amine group contributes to stereoselective binding, particularly in enzyme or receptor interactions.

Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.62 g/mol |

| CAS Number (S-form) | 1956437-46-9 |

| SMILES Notation | CC@@HC1=CN=C(C=C1)F.Cl |

The isomeric SMILES notation highlights the chiral center, denoted by the @@ symbol, which distinguishes it from the (R)-enantiomer.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically proceeds through a multi-step route:

-

Fluoropyridine Formation: Introduction of fluorine to pyridine via halogen exchange or direct fluorination.

-

Ethanamine Attachment: Nucleophilic substitution or reductive amination to introduce the ethanamine group.

-

Chiral Resolution: Separation of enantiomers using chiral catalysts or chromatography to isolate the (S)-form.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions are optimized for temperature (often 50–80°C), solvent polarity (e.g., acetonitrile or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling) .

Industrial Manufacturing

Large-scale production emphasizes cost efficiency and purity. Continuous flow reactors and automated purification systems are employed to achieve yields exceeding 85%. Key challenges include minimizing racemization during salt formation and ensuring residual solvent levels comply with regulatory standards.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form confers high water solubility (>50 mg/mL at 25°C), facilitating formulation for biological assays. The compound remains stable under ambient conditions but degrades upon prolonged exposure to light or acidic environments (pH < 3).

Thermal Properties:

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Decomposition Temperature | >200°C (estimated) |

The absence of a reported melting point suggests decomposition precedes melting, a common trait in hydrochloride salts.

Pharmacological Research and Mechanisms

Receptor Agonist Activity

In a 2022 study, structurally analogous compounds featuring the 6-fluoropyridin-3-yl moiety demonstrated potent agonism at dopamine (D2L, D3) and serotonin (5-HT1A) receptors. For example, compound 34c (a piperazine derivative) exhibited EC50 values of 1.4 nM (5-HT1A), 3.3 nM (D2L), and 10.0 nM (D3), with maximal efficacy () exceeding 50% in all cases . These findings suggest that (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride could serve as a precursor for neuroactive agents targeting mood disorders or Parkinson’s disease.

Metabolic Stability

Comparative pharmacokinetic studies in SD rats revealed a half-life () of 85.5 minutes for 34c, significantly longer than testosterone (0.9 minutes), indicating favorable metabolic stability . The fluorine atom likely reduces oxidative metabolism by cytochrome P450 enzymes, a hypothesis supported by similar fluorinated compounds.

Applications in Scientific Research

Medicinal Chemistry

The compound’s scaffold is utilized in:

-

Lead Optimization: Introducing fluorinated groups to improve drug-like properties (e.g., lipophilicity, bioavailability).

-

Protease Inhibition: Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites.

Material Science

As a fluorinated building block, it contributes to:

-

Liquid Crystals: Modulating dielectric anisotropy for display technologies.

-

Polymer Additives: Enhancing thermal stability in fluoropolymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume